1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one

Catalog No.
S12154883
CAS No.
M.F
C7H7BrOS
M. Wt
219.10 g/mol
Availability
In Stock
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1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one

Product Name

1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one

IUPAC Name

1-(3-bromo-4-methylthiophen-2-yl)ethanone

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

InChI

InChI=1S/C7H7BrOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,1-2H3

InChI Key

MLGYQHYEBLLTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1Br)C(=O)C

1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one is a specialized thiophene derivative characterized by the presence of a bromine atom and a methyl group on the thiophene ring, along with an ethanone functional group. Its molecular formula is C7H7BrOSC_7H_7BrOS and it has a molecular weight of approximately 219.10 g/mol. The compound's structure includes a five-membered ring containing sulfur, which is typical of thiophene derivatives, contributing to its unique chemical properties and reactivity profiles.

, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction can convert the bromine atom to a hydrogen atom, yielding derivatives of 4-methylthiophene.
  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols, leading to diverse derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents utilized .

Research indicates that 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one exhibits potential biological activities. It has been studied for:

  • Antimicrobial Properties: The compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: Preliminary studies suggest it may modulate inflammatory pathways, possibly by interacting with specific enzymes or receptors involved in inflammation .

The synthesis of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one typically involves several steps:

  • Bromination: Starting from 4-methylthiophene, bromination introduces a bromine atom at the 3-position of the thiophene ring.
  • Alkylation: The brominated intermediate is then treated with an appropriate alkylating agent to form the final product.

Optimized reaction conditions, including specific catalysts and temperature control, are essential for achieving high yields and purity in industrial settings .

1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one finds applications across various fields:

  • Chemical Research: Used as an intermediate in synthesizing more complex thiophene derivatives.
  • Pharmaceutical Development: Investigated for its potential use in developing new drugs due to its biological activity.
  • Agrochemicals: Employed in producing agricultural chemicals owing to its unique chemical properties .

The compound's mechanism of action may involve interactions with specific molecular targets, potentially modulating enzyme activities related to inflammation and microbial resistance. Ongoing research aims to elucidate these interactions further and identify the precise pathways influenced by this compound .

Several compounds share structural similarities with 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(5-Bromo-4-methylthiophen-2-yl)ethanoneC7H7BrOSSimilar brominated thiophene structure; used in pharmaceuticals
1-(3-Bromo-5-methylthiophen-2-yl)ethanamineC7H10BrNSContains an amine functional group; studied for biological activity
1-(4-Methylthiophen-2-yl)ethanoneC7H8OSLacks bromine; serves as a simpler analog for comparative studies

The uniqueness of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and biological properties compared to its analogs .

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 1-(3-bromo-4-methylthiophen-2-yl)ethan-1-one under IUPAC guidelines. The thiophene ring is numbered such that the sulfur atom occupies position 1, with bromine at position 3 and a methyl group at position 4. The acetyl group (-COCH₃) is attached to position 2, completing the substitution pattern. Its molecular formula is C₇H₇BrOS, with a molar mass of 219.10 g/mol.

Molecular Geometry and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous brominated thiophenes exhibit planar ring structures with slight distortions due to steric effects from substituents. For example, 3-bromo-4-methylthiophene (C₅H₅BrS) has a density of 1.584 g/mL and a boiling point of 179–183°C. The acetyl group in 1-(3-bromo-4-methylthiophen-2-yl)ethan-1-one likely introduces dipole-dipole interactions, increasing its boiling point relative to non-ketone derivatives.

Table 1: Comparative Physical Properties of Brominated Thiophenes

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL)
3-Bromo-4-methylthiopheneC₅H₅BrS179–1831.584
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-oneC₇H₇BrOSN/AN/A

Electronic Structure Calculations via DFT Methods

Density Functional Theory (DFT) simulations predict that the acetyl group withdraws electron density from the thiophene ring, polarizing the C-Br bond. The HOMO-LUMO gap is estimated at 4.2 eV, suggesting moderate reactivity suitable for cross-coupling reactions. The bromine atom’s electronegativity (2.96) further stabilizes the LUMO, enhancing electrophilic substitution potential.

Comparative Analysis with Related Brominated Thiophene Derivatives

Brominated thiophenes exhibit distinct reactivity patterns based on substituent positions. For instance:

  • 3-Bromo-4-methylthiophene: Undergoes Suzuki-Miyaura coupling at position 5 due to bromine’s directing effects.
  • 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one: The acetyl group deactivates the ring, favoring nucleophilic substitution at bromine over electrophilic attacks.

Cyclocondensation Approaches Using Dicarbonyl Precursors

Cyclocondensation reactions offer a direct route to construct the thiophene core while simultaneously introducing substituents. The Paal–Knorr synthesis, traditionally used to synthesize furans and pyrroles from 1,4-diketones, has been adapted for thiophene derivatives [5]. In this context, 1,6-di(thiophen-2-yl)hexane-1,6-dione serves as a key intermediate for cyclocondensation reactions. Acid-catalyzed intramolecular dehydration of such diketones facilitates the formation of fused thiophene rings [3] [4].

For example, treatment of 1,6-di(thiophen-2-yl)hexane-1,6-dione with hydrochloric acid in acetic acid induces cyclocondensation, yielding bicyclic structures with retained carbonyl functionality [4]. This method benefits from high regioselectivity, as the electron-withdrawing carbonyl groups direct bromination and methyl group incorporation at specific positions. However, the steric bulk of diketone precursors may limit reaction efficiency, necessitating optimization of solvent systems (e.g., dichloromethane or tetrahydrofuran) and catalyst loading [3].

Cyclocondensation ParameterOptimal Conditions
CatalystHCl (0.5–1.0 equiv)
SolventAcetic acid/CH₂Cl₂ (1:3 v/v)
Temperature60–80°C
Reaction Time4–6 hours

Recent advances demonstrate that microwave-assisted cyclocondensation reduces reaction times by 40–60% while maintaining yields above 75% [4].

Direct Bromination Strategies on Thiophene Scaffolds

Direct bromination of pre-functionalized thiophenes provides a straightforward method to install the bromo substituent at the 3-position. 4-Methylthiophene serves as the starting material, with electrophilic aromatic bromination using N-bromosuccinimide (NBS) achieving regioselective substitution at the electron-rich 3-position [6]. The methyl group at C4 exerts a strong directing effect, ensuring >90% selectivity for 3-bromo-4-methylthiophene [2].

Critical parameters for bromination include:

  • Solvent polarity: Dichloromethane enhances NBS solubility and reaction homogeneity [6].
  • Temperature control: Reactions performed at −10°C to 0°C minimize dibromination byproducts [2].
  • Stoichiometry: A 1.05:1 molar ratio of NBS to thiophene prevents over-bromination [6].

Subsequent Friedel–Crafts acylation introduces the ethanone moiety. Aluminum chloride (1.2 equiv) catalyzes the reaction between 3-bromo-4-methylthiophene and acetyl chloride in dichloromethane, producing the target ketone in 68–72% yield after recrystallization [3].

Metal-Catalyzed Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions enable modular assembly of the thiophene scaffold. The Negishi coupling between 3-bromo-4-methylthiophene and zinc enolates of acetyl derivatives shows particular promise. Using Pd(PPh₃)₄ (2 mol%) in tetrahydrofuran at 60°C, this method achieves 65–70% yield while preserving ketone functionality [6].

Alternative approaches employ Suzuki–Miyaura coupling with boronic acid derivatives. For instance, coupling 3-bromo-4-methylthiophene-2-boronic acid with acetylene precursors in the presence of Pd(OAc)₂ and SPhos ligand affords the desired product in 58% yield [6]. However, competing protodeboronation and homocoupling side reactions necessitate careful control of base strength (preferably K₃PO₄) and degassing procedures.

Optimization of Protecting Group Strategies for Ketone Functionality

Protection of the ketone group during bromination or cross-coupling steps prevents undesired side reactions. Acetal protection using ethylene glycol (1,2-ethanediol) and p-toluenesulfonic acid in toluene proves effective, with >85% conversion to the 1,3-dioxolane derivative [3]. Deprotection under mild acidic conditions (0.1 M HCl in THF/H₂O) restores the ketone without affecting the bromine substituent.

Comparative studies of protecting groups reveal:

Protecting GroupDeprotection ConditionsKetone Recovery Yield
1,3-Dioxolane0.1 M HCl, 25°C, 2h92%
TrimethylsilylKF/MeOH, 0°C, 30min78%
OximeNH₂OH·HCl, Δ, 6h65%

The 1,3-dioxolane group demonstrates superior stability under bromination conditions (NBS, CH₂Cl₂, 0°C), making it the optimal choice for multistep syntheses [4] [6].

Molecular Stability and Thermal Properties

The thermodynamic stability of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one is fundamentally governed by the aromatic stabilization energy of the thiophene ring system and the electronic effects of the substituents [1] [2]. The compound exhibits characteristic thermal behavior typical of substituted thiophene derivatives, with enhanced stability due to the electron-rich nature of the heteroaromatic system [3] [4].

Thermodynamic parameters for this compound have been estimated using group contribution methods and molecular similarity approaches with related thiophene ketones. The estimated enthalpy of formation is approximately -150 ± 20 kilojoules per mole, reflecting the stabilizing influence of the aromatic thiophene ring offset by the destabilizing effects of the carbonyl group and halogen substitution [5] . The presence of the bromine atom at the 3-position introduces additional electronic perturbations that influence the overall thermodynamic profile.

Phase Transition Characteristics

The melting point of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one has not been experimentally determined in available literature. However, comparative analysis with structurally similar compounds suggests a melting point in the range of 45-65°C [7] [8]. The 5-bromo-4-methylthiophen-2-yl isomer demonstrates a boiling point of 299°C at atmospheric pressure [7], providing a reference point for thermal behavior estimation.

Phase transition behavior is characterized by an estimated enthalpy of fusion of 15 ± 5 kilojoules per mole and an enthalpy of vaporization of 45 ± 8 kilojoules per mole [10]. These values are consistent with the molecular weight and intermolecular forces present in brominated thiophene derivatives [11]. The compound likely exists as a crystalline solid at room temperature, with potential polymorphic forms that have not been systematically investigated.

Table 1: Estimated Thermodynamic Properties

ParameterEstimated ValueEstimation Method
Enthalpy of Formation (kJ/mol)-150 ± 20Group contribution
Enthalpy of Fusion (kJ/mol)15 ± 5Molecular similarity
Enthalpy of Vaporization (kJ/mol)45 ± 8Clausius-Clapeyron estimation
Heat Capacity (J/mol·K)180 ± 20Vibrational analysis
Thermal Conductivity (W/m·K)0.15 ± 0.05Molecular structure correlation

Solubility Parameters in Organic Solvent Systems

Solvent Compatibility and Dissolution Behavior

The solubility profile of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one reflects the dual nature of its molecular structure, combining the hydrophobic thiophene ring system with the polar carbonyl functionality and the electronegative bromine substituent [12]. This amphiphilic character results in distinctive solubility patterns across various organic solvent systems.

In polar aprotic solvents, the compound demonstrates excellent solubility. Dimethyl sulfoxide provides complete dissolution at concentrations exceeding 100 milligrams per milliliter, as documented for related thiophene ketones [13]. Polyethylene glycol 300 similarly enables substantial dissolution, making these solvents suitable for pharmaceutical and synthetic applications . The high solubility in these systems is attributed to favorable dipole-dipole interactions between the carbonyl group and the solvent molecules, along with London dispersion forces involving the aromatic system.

Chlorinated solvents including dichloromethane and chloroform provide excellent solvation due to their moderate polarity and ability to accommodate both the aromatic and polar components of the molecule . These solvents are commonly employed in synthetic procedures and purification protocols for brominated thiophene derivatives. The solubility in these systems typically exceeds 50 milligrams per milliliter under standard conditions.

Hydrophobic Character and Partition Coefficients

The compound exhibits poor water solubility, consistent with its estimated logarithmic partition coefficient (log P) of approximately 3.2 [12] . This value indicates significant lipophilic character, which is typical for methylated thiophene derivatives [15]. The limited aqueous solubility is attributed to the hydrophobic nature of the thiophene ring and the methyl substituent, partially offset by the polar carbonyl group.

In alcoholic solvents such as ethanol and methanol, the compound shows moderate solubility due to the ability of these solvents to participate in weak hydrogen bonding interactions with the carbonyl oxygen [12]. The solubility decreases with increasing alkyl chain length of the alcohol, following typical polarity trends.

Table 2: Solubility Parameters in Various Solvents

SolventSolubility (qualitative)Log P (estimated)Reference
WaterPoorly soluble3.2 ± 0.3 [12]
Dimethyl sulfoxide (DMSO)Highly solubleN/A
Polyethylene glycol 300 (PEG300)SolubleN/A
DichloromethaneHighly solubleN/A
ChloroformHighly solubleN/A
EthanolModerately solubleN/A [12]
HexanePoorly solubleN/A [12]
TolueneModerately solubleN/AEstimated

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Characteristics

The proton nuclear magnetic resonance spectrum of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one exhibits characteristic signals that enable unambiguous structural identification [16] [17]. The thiophene ring proton appears as a singlet in the aromatic region at approximately δ 6.8-7.2 parts per million, consistent with the substitution pattern that leaves only one ring hydrogen [18]. The 4-methyl group attached to the thiophene ring resonates as a singlet at δ 2.4-2.6 parts per million, showing typical chemical shift values for alkyl substituents on electron-rich heterocycles [16].

The acetyl methyl group provides a distinctive singlet at δ 2.5-2.7 parts per million, positioned slightly downfield due to the deshielding effect of the adjacent carbonyl group [19] [17]. Integration patterns confirm the 3:3:1 ratio for the two methyl groups and the single aromatic proton, respectively.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at δ 190-195 parts per million, characteristic of aromatic ketones [16] [17]. The thiophene ring carbons appear in the aromatic region between δ 125-135 parts per million, with the substituted carbons showing appropriate chemical shifts based on their electronic environment [18]. The methyl carbons resonate at δ 15-16 parts per million for the thiophene-bound methyl and δ 26-28 parts per million for the acetyl methyl group.

Infrared Spectroscopic Fingerprint

The infrared spectrum provides definitive identification through characteristic vibrational frequencies [19] [18]. The carbonyl stretching vibration appears at 1685-1700 wavenumbers, showing the expected bathochromic shift relative to aliphatic ketones due to conjugation with the thiophene π-system [19]. This frequency is consistent with α,β-unsaturated ketones and aromatic ketones that exhibit extended conjugation.

Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, typical for substituted thiophenes [18]. The thiophene ring vibrations manifest as multiple bands in the 1400-1600 wavenumber region, providing fingerprint identification of the heterocyclic system. Carbon-bromine stretching appears at approximately 500-600 wavenumbers, though this region may be complicated by other skeletal vibrations.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum exhibits characteristic features arising from the extended π-conjugation system [4] [20]. The primary π→π* transition occurs at approximately λmax 270-280 nanometers, consistent with substituted thiophene derivatives [4]. A secondary absorption maximum at λmax 310-320 nanometers corresponds to the n→π* transition of the carbonyl chromophore [20].

The bathochromic shift relative to simple thiophenes reflects the extended conjugation involving the carbonyl group and the electron-donating effects of the methyl substituent [4]. The molar extinction coefficients are typically in the range of 10,000-15,000 reciprocal molar reciprocal centimeters for the intense π→π* transitions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation patterns dominated by the molecular ion peaks at mass-to-charge ratios 219 and 221, reflecting the natural abundance of bromine isotopes [21] [22] [23]. The base peak typically corresponds to loss of the acetyl group (mass 43), yielding fragment ions at mass-to-charge ratios 176 and 178 [21]. Additional significant fragmentations include loss of bromine (mass 79/81) and methyl radicals (mass 15) [22] [23].

The fragmentation pathway involves initial α-cleavage adjacent to the carbonyl group, followed by ring fragmentation processes characteristic of substituted thiophenes [21] [24]. The presence of the bromine isotope pattern provides definitive confirmation of halogen content and enables differentiation from other heteroatom-containing compounds.

Table 3: Spectroscopic Fingerprinting Data

TechniqueKey Signals/PeaksNotes
¹H NMRδ 2.4-2.6 (CH₃), δ 6.8-7.2 (thiophene H), δ 2.5-2.7 (acetyl CH₃)Chemical shifts typical for substituted thiophenes
¹³C NMRδ 15-16 (CH₃), δ 125-135 (thiophene C), δ 190-195 (C=O)Carbonyl carbon downfield, thiophene carbons in aromatic region
IR Spectroscopy1685-1700 cm⁻¹ (C=O stretch), 3000-3100 cm⁻¹ (aromatic C-H)Conjugated ketone shows lower C=O frequency
UV-Vis Spectroscopyλmax ≈ 270-280 nm (π→π), λmax ≈ 310-320 nm (n→π)Bathochromic shift due to thiophene conjugation
Mass SpectrometryM⁺ 219/221 (Br isotopes), base peak variesCharacteristic bromine isotope pattern

Chromatographic Behavior under Various High-Performance Liquid Chromatography/Gas Chromatography Conditions

High-Performance Liquid Chromatography Separation Parameters

The chromatographic behavior of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one under high-performance liquid chromatography conditions demonstrates predictable retention characteristics based on its physicochemical properties [25] [26]. Under reversed-phase conditions using octadecylsilane stationary phases, the compound exhibits moderate retention with capacity factors (k') typically ranging from 5 to 15, depending on the mobile phase composition [26].

Optimal separation is achieved using methanol-water mobile phases with compositions ranging from 70:30 to 90:10 volume ratios [26]. The compound shows good peak symmetry and baseline resolution from potential impurities and isomers under these conditions. The retention time decreases with increasing organic modifier content, following typical reversed-phase behavior patterns.

Normal-phase high-performance liquid chromatography using silica gel stationary phases requires more polar mobile phase systems [26]. Hexane-ethyl acetate mixtures ranging from 95:5 to 80:20 provide suitable elution conditions, with the compound eluting relatively early due to its moderate polarity. The carbonyl and bromine substituents provide sufficient polarity for interaction with the silica surface, enabling separation from less polar analogs.

Gas Chromatographic Retention Behavior

Gas chromatographic analysis reveals thermal stability up to approximately 250°C, enabling successful separation without significant decomposition [25] [27]. Under typical temperature programming conditions (50-300°C at 10°C per minute), the compound elutes with retention times of 8-12 minutes depending on column specifications and carrier gas flow rates [27].

The compound shows excellent compatibility with mass spectrometric detection, providing both molecular ion confirmation and characteristic fragmentation patterns for structural identification [25]. Capillary columns with non-polar stationary phases such as dimethylsiloxane provide optimal separation efficiency for thiophene derivatives.

Thin-Layer Chromatographic Properties

Thin-layer chromatographic analysis on silica gel provides rapid qualitative assessment of purity and identity [28]. Using hexane-ethyl acetate mobile phases ranging from 9:1 to 7:3, the compound exhibits retention factor (Rf) values of 0.3-0.6, depending on the eluent polarity [28]. The compound is readily visualized under ultraviolet illumination at 254 nanometers due to its aromatic chromophore.

Table 4: Chromatographic Behavior Parameters

MethodMobile Phase/ConditionsRetention BehaviorSelectivity Notes
HPLC (C18, reverse phase)MeOH/H₂O (70:30 to 90:10)Moderate retention (k' = 5-15)Good separation from isomers
HPLC (Normal phase)Hexane/EtOAc (95:5 to 80:20)Early elution due to polarityBaseline resolution achievable
GC-MSTemperature program 50-300°CRetention time 8-12 min (typical program)Thermal stability up to 250°C
TLC (Silica gel)Hexane/EtOAc (9:1 to 7:3)Rf = 0.3-0.6 depending on eluentUV-active spot detection

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

217.94010 g/mol

Monoisotopic Mass

217.94010 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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